molecular formula C17H16N2O3 B2676998 Phenyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate CAS No. 941993-44-8

Phenyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate

Cat. No. B2676998
CAS RN: 941993-44-8
M. Wt: 296.326
InChI Key: WZCXODQXXRHXEV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving Phenyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate are not detailed in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of Phenyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate are not detailed in the available literature .

Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Biological Activity

The compound’s biological activity can be influenced by steric factors. For instance, fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offered better in vitro potency and ER profile, followed by the unsubstituted phenyl ring .

Antioxidant Activity

Compounds with a similar structure, such as (oxopyrrolidin-1-yl)-2-(phenylamino)-thiophene-3-carboxamide, have been investigated for their antioxidant activities . This suggests that “phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate” might also exhibit antioxidant properties.

Synthetic Chemistry

The compound could be used as a building block in synthetic chemistry. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings, such as proline derivatives .

Stereochemistry Studies

The compound could be used in stereochemistry studies. One of the significant features of the pyrrolidine ring is the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Pharmacophore Exploration

The compound could be used in pharmacophore exploration. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization .

Safety and Hazards

The safety and hazards associated with Phenyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate are not detailed in the available literature .

Future Directions

Given the lack of available information on Phenyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate, future research could focus on elucidating its synthesis, structure, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its structure and reactivity, and biological studies to assess its potential therapeutic effects .

properties

IUPAC Name

phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16-10-5-11-19(16)14-7-4-6-13(12-14)18-17(21)22-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCXODQXXRHXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate

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